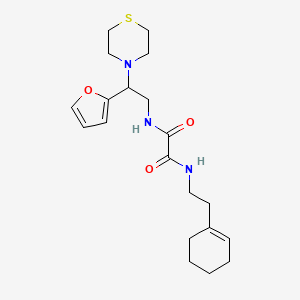

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide

Beschreibung

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl-bis-amide) backbone substituted with two distinct moieties:

- N1-substituent: A 2-(cyclohex-1-en-1-yl)ethyl group, which introduces an alicyclic, unsaturated cyclohexene ring.

- N2-substituent: A 2-(furan-2-yl)-2-thiomorpholinoethyl group, combining a heteroaromatic furan ring and a sulfur-containing thiomorpholine ring.

Eigenschaften

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O3S/c24-19(21-9-8-16-5-2-1-3-6-16)20(25)22-15-17(18-7-4-12-26-18)23-10-13-27-14-11-23/h4-5,7,12,17H,1-3,6,8-11,13-15H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWCKSOWQJRVOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide is a complex organic compound that combines various structural motifs, including a cyclohexene moiety, a furan ring, and a thiomorpholine group. This unique structural combination suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 375.5 g/mol. The structure features an oxalamide linkage, which is known to influence biological interactions due to its ability to form hydrogen bonds and participate in various biochemical processes.

| Property | Value |

|---|---|

| Molecular Formula | C20H29N3O4 |

| Molecular Weight | 375.5 g/mol |

| CAS Number | 877631-01-1 |

The biological activity of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide is hypothesized to involve interactions with specific biological targets such as enzymes and receptors. The presence of the furan and thiomorpholine rings may enhance its binding affinity to these targets, potentially modulating their activity.

Antimicrobial Activity

Preliminary studies suggest that compounds with furan and cyclohexene structures exhibit antimicrobial properties. The furan moiety is particularly noted for its ability to disrupt bacterial cell walls, while the cyclohexene component may enhance lipophilicity, allowing better membrane penetration.

Anti-inflammatory Properties

Research indicates that derivatives of thiomorpholine can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The oxalamide linkage may stabilize the compound, prolonging its action in biological systems.

Study 1: Antimicrobial Efficacy

A study conducted on similar oxalamide derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The research highlighted the importance of structural features such as the presence of furan rings in enhancing antibacterial efficacy.

Study 2: Inhibition of Inflammatory Pathways

Another study focused on thiomorpholine derivatives showed their potential in reducing inflammation in animal models. The results indicated a decrease in levels of TNF-alpha and IL-6, suggesting that N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide could similarly affect inflammatory pathways.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(4-fluorobenzyl)-N2-(furan-2-yl)oxalamide | Furan ring, fluorine substitution | Antimicrobial |

| N1-(phenethyl)-N2-(cyclopropylethyl)oxalamide | Cyclopropane ring | Potential anti-cancer properties |

| N1-(benzofuran-2-yl)-N2-(cyclohexenyl)oxalamide | Benzofuran and cyclohexene | Anti-inflammatory |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Oxalamide Derivatives

Structural and Physicochemical Properties

The target compound’s unique substituents distinguish it from other oxalamides:

- Solubility : Thiomorpholine’s sulfur atom may enhance aqueous solubility relative to purely aromatic analogs like S336 .

Metabolic and Pharmacokinetic Profiles

- Metabolic Stability: S336 and related oxalamides (e.g., No. 1768) undergo rapid hepatic metabolism in rats without amide bond hydrolysis, suggesting metabolic pathways dominated by oxidation or conjugation . The target compound’s thiomorpholino group may introduce alternative pathways, such as sulfoxidation or ring-opening reactions.

- CYP Inhibition: Structurally related oxalamides like S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) show moderate CYP3A4 inhibition (51% at 10 µM) . The target’s thiomorpholino group could modulate CYP interactions due to sulfur’s electron-donating effects.

Q & A

Q. Notes

- Advanced questions emphasize mechanistic analysis and experimental troubleshooting.

- Basic questions focus on foundational synthesis and characterization workflows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.